[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine
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Overview
Description
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-en-1-yl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and isopropylamine.
Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and isopropylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance the reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acids, or bases.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to a cascade of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Chlorophenyl)prop-2-en-1-ylamine: Similar structure but with a chlorine substituent instead of a methoxy group.
(2E)-3-(2-Hydroxyphenyl)prop-2-en-1-ylamine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(2-Methylphenyl)prop-2-en-1-ylamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQJBAOZOHZNL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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